Reduced Polyene Binding Affinity in Mutants
Lichesterol demonstrates significantly reduced affinity for polyene antibiotics compared to ergosterol, the predominant sterol of wild-type fungi. In comparative binding studies using sterols extracted from sensitive and resistant strains of *Neurospora crassa* and *Candida albicans*, ergosterol exhibited greater affinity for polyene antibiotics than lichesterol, as measured by protection against polyene inhibition of sensitive *N. crassa* and by alteration of specific polyene absorption maxima [1]. This reduced affinity correlates with the accumulation of lichesterol in nystatin-resistant mutants, where lichesterol and fecosterol were found in a 2:1 ratio, replacing the wild-type sterols ergosterol and episterol present in a 3:1 ratio [2].
| Evidence Dimension | Polyene antibiotic binding affinity |
|---|---|
| Target Compound Data | Reduced affinity; accumulates in resistant mutants (2:1 ratio with fecosterol) |
| Comparator Or Baseline | Ergosterol: Greater affinity; predominant in wild-type (3:1 ratio with episterol) |
| Quantified Difference | Qualitative difference in affinity; sterol composition shift from 3:1 (ergosterol:episterol) to 2:1 (lichesterol:fecosterol) in resistant mutants |
| Conditions | Polyene antibiotic protection assays; gas-liquid chromatography, mass spectrometry, and NMR analysis of sterol extracts |
Why This Matters
This differential affinity is critical for research into polyene antibiotic resistance mechanisms, as lichesterol serves as a specific biomarker and functional determinant of the resistant phenotype.
- [1] Johnson, D., & Subden, R. (1977). Polyene antibiotic affinities for the sterols of resistant and sensitive strains of Neurospora crassa. Canadian Journal of Microbiology, 23(1), 113-115. DOI: 10.1139/m77-015 View Source
- [2] Morris, D. C., Safe, S., & Subden, R. E. (1974). Detection of the ergosterol and episterol isomers lichesterol and fecosterol in nystatin-resistant mutants of Neurospora crassa. Biochemical Genetics, 12(6), 459-466. DOI: 10.1007/BF00486063 View Source
